molecular formula C12H29N3 B15180003 N-(2-Aminoethyl)-N-octylethylenediamine CAS No. 93839-35-1

N-(2-Aminoethyl)-N-octylethylenediamine

Cat. No.: B15180003
CAS No.: 93839-35-1
M. Wt: 215.38 g/mol
InChI Key: NAPBLZKQMLMWHK-UHFFFAOYSA-N
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Description

Contextualization within Polyamine and Alkyl Diamine Chemistry

Polyamines are organic compounds characterized by the presence of two or more amino groups. nih.gov They are ubiquitous in living organisms and play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov The study of polyamines is a vast and dynamic field, with research extending from their fundamental biological functions to their application in medicine and biotechnology. researchgate.net

Alkyl diamines, a subclass of polyamines, are defined by a hydrocarbon chain linking two amino groups. The properties of alkyl diamines are heavily influenced by the length and nature of the alkyl chain, as well as the substitution pattern on the nitrogen atoms. N-(2-Aminoethyl)-N-octylethylenediamine fits within this classification as it contains a diamine (ethylenediamine) core that is further functionalized. The presence of the octyl group, a long-chain alkyl substituent, imparts significant hydrophobic character to the molecule. This dual nature—hydrophilic and hydrophobic—is a defining feature of amphiphilic molecules, which are known to self-assemble into various structures, such as micelles and vesicles, in aqueous environments. The academic interest in such amphiphilic polyamines lies in their potential to interact with biological membranes and their use as building blocks for novel supramolecular structures. nih.gov

Historical Perspectives and Evolution of Research on Related N-Substituted Ethylenediamines

The study of N-substituted ethylenediamines has a long history, with early research focusing on their synthesis and coordination chemistry. Ethylenediamine (B42938) itself is a well-known bidentate ligand in coordination chemistry, and the introduction of substituents on the nitrogen atoms modulates the steric and electronic properties of the resulting metal complexes. wikipedia.org

Historically, the synthesis of N-substituted ethylenediamines has been approached through various methods. asianpubs.org One common strategy involves the reaction of an amine with a suitably protected and activated ethylenediamine precursor. asianpubs.org For instance, early methods included the reaction of amines with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or the reaction with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org The development of more efficient and versatile synthetic routes has been a continuous effort in organic chemistry.

The research focus on N-substituted ethylenediamines has evolved significantly over time. While initial studies were largely centered on fundamental organic and inorganic chemistry, the latter half of the 20th century saw an expansion into their potential applications. The discovery of the biological importance of naturally occurring polyamines spurred interest in synthetic analogues for various purposes, including their use as pharmacological agents and probes for studying biological systems. The introduction of long alkyl chains to polyamine structures, creating amphiphilic molecules, is a more recent development, driven by the rise of nanoscience and the demand for functional molecules in areas like drug delivery and gene therapy. nih.gov

Current Research Landscape and Academic Significance of this compound

The current academic landscape for compounds like this compound is vibrant and interdisciplinary. The unique amphiphilic nature of this molecule places it at the intersection of several cutting-edge research areas.

Amphiphilic Polyamines in Self-Assembly and Materials Science: The ability of amphiphilic molecules to self-assemble into ordered structures is a cornerstone of modern materials science. For this compound, the balance between its hydrophilic polyamine head and hydrophobic octyl tail would dictate its behavior in solution, likely leading to the formation of micelles or other aggregates. Researchers are actively exploring how modifications to the polyamine structure and the length of the alkyl chain can be used to control the size, shape, and function of these self-assembled nanostructures. nih.gov Such systems have potential applications in areas like the fabrication of electronic inks, where ephemeral surfactants are desired. acs.org

Gene and Drug Delivery: Cationic polymers, including polyamines, are widely investigated as non-viral vectors for the delivery of nucleic acids (e.g., DNA and siRNA) into cells. acs.org The positively charged amino groups can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, condensing them into nanoparticles that can be taken up by cells. The incorporation of a lipid-like octyl chain in this compound could enhance the ability of these polyplexes to traverse cell membranes, potentially leading to more efficient gene transfection. nih.gov The development of spermine-based amphiphilic polymers for siRNA delivery is an active area of research, highlighting the potential of such molecules. researchgate.net

Biomedical and Pharmaceutical Research: The structural similarity of this compound to endogenous polyamines suggests that it could interact with biological systems in interesting ways. Research into polyamine analogues is a significant field, with studies exploring their potential as anticancer agents and modulators of various cellular processes. nih.gov The lipophilic nature of the octyl group could influence the compound's pharmacokinetic and pharmacodynamic properties.

Below are interactive data tables with representative physicochemical properties of N-substituted ethylenediamines, which can be used to infer the expected properties of this compound.

Interactive Data Table 1: Physicochemical Properties of Related N-Substituted Ethylenediamines
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
N-EthylethylenediamineC4H12N288.15128-130
DiethylenetriamineC4H13N3103.17207
N-(2-Aminoethyl)-N'-methylethylenediamineC5H15N3117.19Not available
Interactive Data Table 2: Predicted Properties for this compound
PropertyPredicted Value
Molecular FormulaC12H29N3
Molecular Weight ( g/mol )215.38
Boiling Point (°C)Higher than smaller analogues
SolubilityAmphiphilic, likely forms micelles in water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93839-35-1

Molecular Formula

C12H29N3

Molecular Weight

215.38 g/mol

IUPAC Name

N'-(2-aminoethyl)-N'-octylethane-1,2-diamine

InChI

InChI=1S/C12H29N3/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14/h2-14H2,1H3

InChI Key

NAPBLZKQMLMWHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCN)CCN

Origin of Product

United States

Synthetic Methodologies for N 2 Aminoethyl N Octylethylenediamine and Its Derivatives

Chemical Synthesis Pathways for N-(2-Aminoethyl)-N-octylethylenediamine

The construction of the this compound backbone can be approached through several strategic routes, primarily involving the sequential alkylation of ethylenediamine (B42938) or through reductive amination pathways.

Alkylation and Amidation Routes

Direct alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org However, the reaction of ethylenediamine with an octyl halide is challenging to control. It often leads to a mixture of products, including mono- and di-octylated species at one or both nitrogen atoms, as well as overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The product amine is often more nucleophilic than the starting material, leading to further reaction.

To achieve the desired unsymmetrical substitution, a multi-step, protecting-group-based strategy is often necessary. A more controlled approach involves the initial mono-alkylation of a protected ethylenediamine derivative. For instance, mono-N-Boc-ethylenediamine can be selectively alkylated at the free amine with an octyl halide. Subsequent reaction of the secondary amine with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection of both the Boc and phthalimide (B116566) groups, would yield the target molecule.

Alternative alkylation strategies that can offer better selectivity include:

Reductive Amination: This is a highly effective method for creating substituted amines. masterorganicchemistry.comwikipedia.org A potential pathway involves the reaction of N-octylethylenediamine with an appropriate aldehyde, such as a protected aminoacetaldehyde, followed by reduction of the resulting imine intermediate. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com This method avoids the issue of overalkylation associated with alkyl halides. masterorganicchemistry.com

Alkylation with Alcohols: N-alkylation of ethylenediamine can also be achieved using alcohols as the alkylating agent, often catalyzed by heterogeneous catalysts like CuO-NiO/γ-Al2O3. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" process involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. chemrxiv.orgnih.gov

Amidation-Reduction Route: Another pathway involves the acylation of an appropriate diamine precursor followed by reduction. For example, N-octylethylenediamine could be reacted with an acyl halide like chloroacetyl chloride. The resulting amide can then be subjected to a separate amination step with ammonia (B1221849) or a protected amine, followed by reduction of the amide carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the final triamine.

A plausible synthetic scheme for this compound is outlined below:

StepReactantsReagents/ConditionsProduct
1Ethylenediamine, 1-BromooctaneControlled stoichiometry (excess diamine)N-Octylethylenediamine
2N-Octylethylenediamine, 2-(Boc-amino)acetaldehydeNaBH(OAc)3, DichloromethaneBoc-protected final compound
3Boc-protected final compoundTrifluoroacetic acid (TFA)This compound

Reaction Mechanisms and Intermediate Characterization

The primary mechanisms governing these syntheses are nucleophilic substitution (SN2) for alkyl halide reactions and nucleophilic addition-elimination for reductive amination.

Alkylation Mechanism: In the SN2 reaction, the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. Subsequent deprotonation of the resulting ammonium salt by a base (often excess amine) yields the neutral alkylated amine.

Reductive Amination Mechanism: This process involves two key stages. First, the nucleophilic amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. wikipedia.org In the second stage, a reducing agent, such as a hydride donor, reduces the imine C=N double bond to form the final amine. masterorganicchemistry.comwikipedia.org

Intermediate Characterization: Throughout the synthesis, intermediates would be characterized using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of intermediates and the final product by showing the connectivity of atoms and the number of protons on each carbon.

Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming the success of alkylation or acylation steps.

Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, the formation of an amide intermediate would show a characteristic C=O stretch, which would disappear upon reduction to the amine.

Scalability and Optimization of Synthetic Processes

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. nih.gov

Key Optimization Parameters:

Catalyst Selection: For routes involving alkylation with alcohols or reductive amination, the choice of catalyst is critical. Heterogeneous catalysts are often preferred for large-scale processes because they can be easily separated from the reaction mixture and recycled. researchgate.net

Solvent and Reagent Choice: The ideal solvent should be inexpensive, non-toxic, and allow for easy product isolation. Green chemistry principles encourage the use of safer solvents or even solvent-free conditions where possible. mdpi.com Similarly, using less hazardous reagents, such as alcohols instead of alkyl halides, is preferable. wikipedia.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of byproducts. google.com For example, in a fixed-bed reactor system for N-alkylation with alcohols, parameters like the molar ratio of reactants and the flow rate would be fine-tuned. researchgate.netfinechemicals.com.cn

Purification: Developing a robust and scalable purification method is essential. While laboratory-scale purification might rely on column chromatography, industrial-scale processes would favor methods like distillation or crystallization.

Derivatization Strategies of this compound

The presence of three distinct amine centers (primary, secondary, and tertiary) makes this compound a versatile building block for further chemical modification.

Functionalization of Amine Centers

The different reactivities of the primary and secondary amines allow for selective functionalization. The primary amine is generally more sterically accessible and more reactive towards electrophiles than the secondary amine.

Acylation: The primary and secondary amines can be readily acylated using acyl chlorides or anhydrides to form amides. By controlling the stoichiometry, it may be possible to selectively acylate the primary amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) would yield sulfonamides. This is a common strategy for protecting amine groups in multi-step synthesis. nih.gov

Further Alkylation: The primary and secondary amines can undergo further alkylation. For example, reductive amination with formaldehyde (B43269) would specifically methylate these amines. masterorganicchemistry.com

Michael Addition: The primary and secondary amines can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds (e.g., acrylates) to introduce new functional groups. smolecule.com

Reaction TypeReagentFunctional Group Introduced
AcylationAcetyl ChlorideAcetamide
SulfonylationTosyl ChlorideTosylamide
Reductive AminationFormaldehyde, NaBH3CNMethylamine
Michael AdditionEthyl Acrylateβ-amino ester

Incorporation into Larger Molecular Architectures

The multiple reactive sites on this compound make it an excellent monomer or cross-linking agent for incorporation into more complex structures.

Polymer Synthesis: The diamine functionalities can be used in step-growth polymerization. For example, reaction with diacyl chlorides or diepoxides would lead to the formation of polyamides or epoxy resins, respectively. The octyl chain would be incorporated as a pendant group, potentially modifying the polymer's properties, such as increasing its hydrophobicity or flexibility. Functionalized versions of the molecule could also be polymerized, for instance, by first converting the primary amine to an acrylamide (B121943) and then using free-radical polymerization. smolecule.comresearchgate.net

Ligand Synthesis for Metal Complexes: Polyamines are excellent ligands for a variety of metal ions. The three nitrogen atoms can coordinate to a metal center to form stable chelate complexes. nih.gov Such complexes have applications in catalysis, materials science, and as therapeutic agents.

Supramolecular Chemistry: The molecule can be used to build self-assembling systems. For instance, alkylated polyamine analogs can self-assemble into nanoparticles. mdpi.com The combination of the hydrophilic polyamine head and the hydrophobic octyl tail gives the molecule amphiphilic character, suggesting potential applications in the formation of micelles or vesicles for drug delivery or as a surfactant.

Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives of this compound presents significant challenges in controlling regioselectivity and stereoselectivity, particularly when introducing additional functional groups or constructing chiral centers. The presence of multiple nucleophilic nitrogen atoms with varying steric and electronic environments necessitates precise control over reaction conditions to achieve the desired substitution pattern.

Regioselectivity:

In the alkylation or acylation of N-substituted ethylenediamines, the relative nucleophilicity of the primary and secondary amine groups governs the site of reaction. Generally, the terminal primary amine is less sterically hindered and more readily undergoes reaction. However, the electronic effects of the existing N-octyl and N-(2-aminoethyl) substituents can modulate the reactivity of the adjacent nitrogen atoms.

Another strategy involves a multi-step synthetic sequence where substituents are introduced sequentially. For example, starting with a simpler diamine, one nitrogen can be selectively alkylated or acylated before the introduction of the second aminoethyl group. nih.gov The order of these steps is crucial for achieving the desired substitution pattern. One common approach for synthesizing unsymmetrically substituted ethylenediamines involves the acid-catalyzed nucleophilic ring-opening of 2-alkyl-2-oxazolines with amines, which yields N-(2-aminoethyl)carboxamides. These intermediates can then be hydrolyzed to the desired diamine. researchgate.net

Stereoselectivity:

When chiral centers are introduced into derivatives of this compound, controlling the stereochemical outcome is paramount. This is particularly relevant in the synthesis of derivatives with applications in coordination chemistry or pharmacology, where specific stereoisomers may exhibit desired properties.

Diastereoselective synthesis can be achieved by employing chiral starting materials or chiral auxiliaries. For example, the addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines is a powerful method for the stereoselective synthesis of amino ketone derivatives, which can be further elaborated into more complex structures. nih.gov This approach allows for the creation of new stereocenters with a high degree of control. The subsequent removal of the sulfinyl group provides access to enantioenriched amino compounds. nih.gov

The stereochemical course of reactions like the Staudinger synthesis of β-lactams from ketenes and imines is highly dependent on reaction conditions, including the solvent, temperature, and method of ketene (B1206846) generation. researchgate.net While not directly applied to this compound in the provided context, the principles governing the diastereoselectivity of such reactions are broadly applicable to the synthesis of complex, chiral derivatives. The formation of cis- or trans-isomers can be influenced by the stability of the reaction intermediates. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of this compound analogues is an area of growing importance, aiming to reduce the environmental impact of chemical production. This involves the use of safer solvents, renewable starting materials, catalytic methods, and processes that minimize waste and energy consumption.

Several strategies align with the principles of green chemistry in the synthesis of N-substituted ethylenediamines and related compounds:

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of more environmentally benign alternatives such as water, ethanol, or ionic liquids. researchgate.netnih.gov For example, transition-metal-based Lewis acid catalysts have been shown to be effective for aza-type Michael reactions in aqueous solutions, providing a greener alternative to conventional methods. researchgate.net

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. For instance, a patented method for the synthesis of N-ethylethylenediamine utilizes a gas-phase catalytic reaction between ethylenediamine and diethyl carbonate, offering a continuous production process with high yield and no corrosion to equipment. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Multicomponent reactions are particularly advantageous in this regard, as they can construct complex molecules in a single step, often with high atom economy. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com These methods can lead to higher yields and cleaner reactions.

Renewable Feedstocks: While not directly documented for this compound, the synthesis of related fatty amides has been achieved through the direct amidation of palm oil, a renewable feedstock. researchgate.net This approach avoids the use of petroleum-based starting materials.

A comparative overview of traditional versus greener synthetic approaches for related N-substituted ethylenediamines is presented below:

FeatureTraditional Synthetic MethodGreener Alternative
Solvent Volatile Organic Compounds (e.g., DMSO) nih.govWater, Ethanol, Ionic Liquids researchgate.netgoogle.commdpi.com
Catalyst Stoichiometric reagentsTransition-metal catalysts, Biocatalysts researchgate.netmdpi.com
Process Multi-step synthesis with protection/deprotection nih.govContinuous gas-phase catalytic reaction, Multicomponent reactions google.comnih.gov
Energy Conventional heatingMicrowave, Ultrasound mdpi.com
Starting Materials Petroleum-derived chemicalsRenewable feedstocks (e.g., vegetable oils) researchgate.net

By integrating these green chemistry principles, the synthesis of this compound analogues can be made more sustainable and environmentally responsible.

Coordination Chemistry of N 2 Aminoethyl N Octylethylenediamine As a Ligand

Ligand Design and Coordination Modes

The design of N-(2-Aminoethyl)-N-octylethylenediamine incorporates both a strong chelating framework and a functionality-tuning alkyl group. The ethylenediamine (B42938) backbone is a classic motif in coordination chemistry, known for its ability to form stable five-membered chelate rings with metal ions. The addition of an N-octyl group introduces significant steric bulk, which can be strategically utilized to control the coordination environment of the metal center.

This compound typically acts as a tridentate NNN-donor ligand. The three nitrogen atoms—a primary amine, a secondary amine, and a tertiary amine—can coordinate to a single metal center, forming two fused five-membered chelate rings. This mode of coordination is highly favored due to the "chelate effect," where the formation of multiple bonds between the ligand and the metal ion leads to a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands.

The flexibility of the ethylenediamine backbone allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of the metal ion. In most cases, it coordinates in a meridional (mer) or facial (fac) fashion in octahedral complexes. The specific arrangement is often dictated by the steric constraints imposed by the N-octyl group and the nature of the other ligands in the coordination sphere.

The most significant feature of this compound as a ligand is the presence of the long n-octyl chain. This substituent has a profound impact on both the steric and electronic properties of the resulting metal complexes.

Steric Effects:

The bulky octyl group introduces considerable steric hindrance around the metal center. rsc.orgsemanticscholar.org This can:

Influence the coordination number and geometry: The ligand's bulk may prevent the coordination of additional ligands, favoring lower coordination numbers. In octahedral complexes, it can force a specific isomeric arrangement (e.g., meridional) to minimize steric clashes.

Create a hydrophobic pocket: The long alkyl chain can generate a nonpolar microenvironment around the metal ion. This can influence the solubility of the complex, making it more soluble in nonpolar solvents. It can also affect the reactivity of the metal center by sterically shielding it from incoming substrates.

Electronic Effects:

The electronic influence of the alkyl group is primarily inductive. The octyl group is an electron-donating group, which increases the electron density on the adjacent nitrogen atom and, by extension, on the metal center. This can:

Stabilize higher oxidation states of the metal: By increasing the electron density on the metal, the ligand can help to stabilize more oxidized forms of the central ion.

Modulate the Lewis acidity of the metal center: The increased electron density on the metal reduces its Lewis acidity, which can affect its interaction with other molecules.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product.

Complexes of this compound with first-row transition metals are of particular interest due to their diverse magnetic and electronic properties.

Cobalt(II) and Cobalt(III): Cobalt complexes with this ligand can exist in both +2 and +3 oxidation states. The Co(II) complexes are typically high-spin and can adopt tetrahedral or octahedral geometries. The Co(III) complexes are invariably octahedral and diamagnetic. The ligand field provided by the three nitrogen atoms is generally sufficient to stabilize the Co(III) oxidation state.

Nickel(II): Nickel(II) complexes with this ligand are commonly octahedral, exhibiting paramagnetism with two unpaired electrons. The steric bulk of the octyl group can influence the degree of distortion from ideal octahedral geometry.

Copper(II): Copper(II) complexes with this compound are expected to display distorted geometries due to the Jahn-Teller effect. Square pyramidal or distorted octahedral geometries are common. The bulky octyl group can play a significant role in dictating the specific geometry adopted.

Manganese(II): Manganese(II) complexes are typically high-spin with five unpaired electrons, leading to weak ligand field stabilization. The coordination geometry is often dictated by steric factors and the nature of the counter-ions or other ligands present.

While less common than transition metal complexes, this compound can also form complexes with main group metals. For instance, with metals like zinc(II), which has a d¹⁰ electronic configuration, the coordination geometry is primarily determined by steric and electrostatic considerations, often resulting in tetrahedral or distorted octahedral complexes.

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound and to probe the nature of the coordination bonds.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

N-H stretching vibrations: These bands, typically found in the region of 3100-3400 cm⁻¹, will shift upon coordination to the metal center.

C-N stretching vibrations: These vibrations will also be affected by coordination.

Metal-Nitrogen (M-N) vibrations: The formation of M-N bonds gives rise to new vibrational modes at lower frequencies, typically in the range of 400-600 cm⁻¹.

Representative FTIR Data for a Metal Complex of this compound

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)
ν(N-H)3350, 32803250, 3150
δ(N-H)15901575
ν(C-N)11301105
ν(M-N)-450

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the d-d electronic transitions in transition metal complexes, which are sensitive to the coordination geometry and the ligand field strength.

For octahedral Ni(II) complexes, three spin-allowed d-d transitions are typically observed.

For Cu(II) complexes, a broad, asymmetric band in the visible region is characteristic of the d-d transitions in a distorted geometry.

Representative UV-Vis Data for Transition Metal Complexes

Complexλmax (nm)Assignment
[Ni(L)Cl₃]⁻~950, ~550, ~350³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)
[Cu(L)Cl₃]⁻~650 (broad)²E_g → ²T₂g

(L = this compound)

NMR Spectroscopy: For diamagnetic complexes (e.g., Co(III), Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites will be significantly affected upon complexation. For paramagnetic complexes, the NMR signals are often broadened, but in some cases, can still provide useful structural information.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and Mn(II). The EPR spectrum can provide information about the oxidation state, the coordination environment of the metal ion, and the nature of the metal-ligand bonding. For example, the g-values and hyperfine coupling constants in the EPR spectrum of a Cu(II) complex can help to elucidate its geometry.

No Publicly Available Research on the Coordination Chemistry of this compound

The provided article outline requires detailed, scientifically accurate information for several advanced topics, including X-ray crystallography, Density Functional Theory (DFT) studies, and the catalytic potential of metal complexes formed with this compound. This information appears to be absent from the current body of published scientific literature.

Research in coordination chemistry typically involves the synthesis and characterization of a ligand, followed by the preparation and detailed study of its metal complexes. These studies are then published in peer-reviewed journals. For this compound, it appears these foundational studies have not been published or are not indexed in commonly accessible scientific databases.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline for the specified compound. The creation of content for the following sections and subsections would be speculative and not based on established research findings:

Materials Science and Engineering Applications of N 2 Aminoethyl N Octylethylenediamine Based Systems

Surface Chemistry and Coatings

N-(2-Aminoethyl)-N-octylethylenediamine and its derivatives, particularly amino-functional silanes, are pivotal in modifying the surface properties of materials for advanced coatings and applications. The unique bifunctional nature of these molecules, possessing both amine groups and, in the case of derivatives, hydrolyzable silane (B1218182) groups, allows them to act as molecular bridges between different material phases.

Surface Functionalization using this compound Derivatives

The functionalization of surfaces with derivatives such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTS) is a key strategy for altering the surface chemistry of inorganic materials. This process involves grafting the silane molecule onto a substrate, which introduces reactive amine groups to the surface. The surface properties of inorganic adsorbents (INADs) play a significant role in the interaction between these materials and other substances. mdpi.com Surface modification can enhance the stability and adsorptive capabilities of porous materials. mdpi.com

The mechanism typically involves the hydrolysis of the alkoxysilane groups in the presence of surface moisture or a solvent, forming reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic substrates (like silica, glass, or metal oxides), forming stable covalent Si-O-Si bonds. This process effectively anchors the molecule to the surface, leaving the aminoethyl-diamine chain extending outwards.

This surface modification can achieve several goals:

Introduction of Reactive Sites : The terminal primary and secondary amine groups serve as reactive sites for further chemical reactions, allowing for the covalent attachment of polymers, dyes, or biomolecules. nih.gov

Altered Wettability : The introduction of the organic diamine structure can modify the surface energy, changing the material's hydrophobic or hydrophilic character.

Enhanced Adsorption : For materials used in environmental applications, the amine groups can act as active sites for the adsorption of pollutants like heavy metals or dyes from aqueous solutions. mdpi.comresearchgate.net For instance, functionalizing the halloysite (B83129) mineral with AEAPTS significantly increases its sorption capacity for 3d-metal ions compared to the unmodified mineral. researchgate.net

Research on the functionalization of halloysite nanotubes with AEAPTS has shown that the efficiency of the grafting process is influenced by the choice of solvent and the concentration of the silane. researchgate.net

Table 1: Influence of Synthesis Parameters on AEAPTS Grafting on Halloysite
ParameterConditionObservationSource
Solvent TypeTetrahydrofuran and Acetonitrile (B52724)Identified as the most efficient solvents for the functionalization process. researchgate.net
Silane ConcentrationEquimolar silane to halloysite ratioFound to be highly effective for achieving significant functionalization. researchgate.net
Resulting PropertyFunctionalized HalloysiteSignificantly increased sorption capacity for 3d-metal ions. researchgate.net

Adhesion and Interface Engineering

Derivatives like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (also known as DAMO) are widely used as adhesion promoters or coupling agents, particularly at the interface between inorganic substrates and organic polymer coatings. sinosil.comresearchgate.net Their effectiveness stems from their ability to form strong chemical bonds with both the inorganic and organic materials. sinosil.com

This is crucial in multi-layer coating systems, such as those used in marine applications, where a silicone-based fouling release topcoat must adhere strongly to an underlying epoxy-based anti-corrosion primer. researchgate.netnih.gov Silicone polymers like polydimethylsiloxane (B3030410) (PDMS) have poor adhesion to epoxy primers due to their low surface energy. nih.gov Introducing an amino-silane derivative into a tie-coating formulation can significantly improve the interlaminar bonding strength. researchgate.netmdpi.com

The adhesion mechanism proceeds as follows:

The trimethoxysilane (B1233946) end of the molecule hydrolyzes and bonds covalently to the hydroxyl-rich surface of the epoxy primer.

The amino groups on the other end of the molecule react and cross-link with the silicone polymer matrix of the topcoat. researchgate.net

This creates a robust, covalently bonded interface that prevents delamination. Research has shown that the concentration of the amino-silane derivative is a critical factor. While increasing the content improves adhesion, an excessive amount can negatively impact the mechanical strength of the coating itself. researchgate.net In one study, a tie-coating with approximately 1.97 wt.% of DAMO demonstrated an excellent balance of interlaminar adhesion, shear strength, and mechanical properties. researchgate.netmdpi.com

Table 2: Effect of DAMO Content on Tie-Coating Adhesion to Epoxy Primer
DAMO Content (wt.%)Peel Strength (N/m)Shear Strength (MPa)Fracture Strength (MPa)Source
0000.98 researchgate.net
0.992300.431.12 researchgate.net
1.974200.721.10 researchgate.net
2.964800.810.95 researchgate.net
3.944500.830.82 researchgate.net

Functionalized Nanomaterials and Composites

The integration of this compound-based systems into nanomaterials and composites leverages their unique chemical functionalities to direct material synthesis and enhance performance.

Role in Nanoparticle Synthesis and Stabilization

Silane derivatives containing the aminoethyl-amine structure, such as n-(2-aminoethyl)-3-aminosilanetriol (2-AST), have been utilized in the facile, one-pot synthesis of metal core nanoparticles in aqueous solutions. nih.govresearchgate.netnih.gov In this process, the compound serves a dual function as both a reducing agent and a stabilizing agent. researchgate.net

Reduction : The amine functional groups can reduce metal salt precursors to form zero-valent metal nanoparticles. nih.gov

Stabilization : The molecule then complexes with the newly formed nanoparticle surface, preventing aggregation. The amino groups can form complexes with the metal, while the silanol moieties are capable of crosslinking to form an interconnected organosilane polymer network around the nanoparticle. nih.govnih.gov This provides steric stabilization, ensuring the nanoparticles remain well-dispersed in the solvent. nih.govresearchgate.net

By controlling the concentrations of the metal salt and the silane, it is possible to control the reaction rates and the final particle size. nih.govresearchgate.net This method allows for the creation of stable, functionalized nanoparticles coated with the silane derivative. nih.gov

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) into a single composite material. researchgate.netmdpi.comradtech.org this compound derivatives are instrumental in creating Class II hybrids, where the organic and inorganic components are linked by strong covalent bonds. nih.gov

These derivatives act as molecular linkers, bridging the interface between an inorganic filler and an organic polymer matrix. For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTS) has been used to functionalize graphene oxide (GO) sheets for reinforcement in glass fiber/epoxy composites. researchgate.net

In this application:

The silane end of the AEAPTS molecule reacts with the oxygen-containing functional groups on the surface of the GO sheets.

The amino groups on the other end then form covalent bonds with the epoxy resin during the curing process.

This strong interfacial bonding ensures efficient stress transfer from the polymer matrix to the reinforcing filler, leading to significant improvements in the material's properties. Composites integrated with 1.5 wt% of AEAPTS-functionalized GO showed a ~55% increase in interlaminar shear strength and a ~24% improvement in impact strength compared to the neat glass fiber reinforced composite. researchgate.net The storage modulus and glass transition temperature also increased significantly. researchgate.net

Table 3: Thermo-Mechanical Property Enhancements in Epoxy/Glass Fiber Composites with AEAPTS-Functionalized Graphene Oxide (GO-AEAPTS)
PropertyImprovement with 1.5 wt% GO-AEAPTSSource
Interlaminar Shear Strength (ILSS)~55% researchgate.net
Impact Strength~24% researchgate.net
Thermal Conductivity~70% researchgate.net
Storage Modulus~44% researchgate.net
Glass Transition Temperature (Tg)Increase of 14 °C researchgate.net

Advanced Analytical and Spectroscopic Characterization of N 2 Aminoethyl N Octylethylenediamine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating N-(2-Aminoethyl)-N-octylethylenediamine from reaction mixtures and determining its purity. Due to the polar and basic nature of amines, specialized approaches are often required to achieve efficient and symmetrical peaks.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. However, the direct analysis of polyamines like this compound can be challenging due to their low volatility and high polarity, which often leads to poor peak shape and strong adsorption onto the column's stationary phase. colostate.edulibretexts.org To overcome these issues, derivatization is a common strategy. researchgate.netjfda-online.com This process involves chemically modifying the amine groups to increase volatility and reduce polarity. colostate.edulibretexts.org

Common derivatization reactions for amines include acylation or silylation. libretexts.org For instance, reacting the amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the polar N-H groups into less polar trifluoroacetyl amides, making the molecule more suitable for GC analysis.

Typical GC conditions for the analysis of derivatized long-chain amines might include:

Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

Injector: Split/splitless injector, often operated at a high temperature (e.g., 280-300°C) to ensure rapid volatilization of the derivatized analyte.

Detector: A Flame Ionization Detector (FID) provides general sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on fragmentation patterns.

Table 1: GC Derivatization Reagents and Considerations

Derivatization ReagentAbbreviationTarget Functional GroupAdvantages
Trifluoroacetic anhydrideTFAAPrimary and Secondary Amines (-NH₂, -NH)Produces volatile and thermally stable derivatives; enhances electron capture detection.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAActive hydrogens (including -NH₂, -NH)Creates volatile trimethylsilyl (B98337) (TMS) derivatives; reagents are highly reactive. libretexts.org
Isobutyl chloroformateIBCFPrimary and Secondary AminesForms stable carbamate (B1207046) derivatives suitable for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polyamines, which are often non-volatile and thermally labile. libretexts.org Reversed-phase HPLC (RP-HPLC) on columns like C18 is the most common mode of separation. nih.govscirp.org

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, making detection by standard UV-Vis detectors difficult. To address this, pre-column or post-column derivatization is employed to attach a UV-active or fluorescent tag to the amine molecules. nih.govnih.gov This greatly enhances detection sensitivity and specificity. nih.gov

Common derivatization agents for HPLC analysis of polyamines include:

Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives. rsc.org

o-Phthalaldehyde (OPA): Reacts in the presence of a thiol with primary amines to form fluorescent isoindole derivatives. nih.govresearchgate.net

Benzoyl Chloride: Forms benzoyl derivatives that can be detected by UV absorbance. scirp.org

The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer on a C18 column. scirp.org

Table 2: Typical RP-HPLC Conditions for Derivatized Polyamines

ParameterConditionRationale
ColumnReversed-Phase C18 (e.g., 5 µm particle size)Provides good retention and separation for non-polar derivatized amines. nih.govscirp.org
Mobile PhaseGradient of Acetonitrile/Water or Methanol/Water with bufferAllows for the elution of compounds with varying polarities. scirp.org
DerivatizationPre-column with OPA or Dansyl ChlorideEnables highly sensitive fluorescence detection. nih.govrsc.org
DetectorFluorescence or UV-Vis DetectorProvides high sensitivity and selectivity for the tagged molecules. nih.gov

Electrochemical Methods for Characterization and Sensing

Voltammetry and Modified Electrode Applications

Direct electrochemical analysis of this compound is challenging as the aliphatic amine groups are not readily oxidized or reduced within typical potential windows. However, its properties can be exploited in electrochemical sensors through indirect methods. The lone pair electrons on the nitrogen atoms make the molecule an effective chelating agent for metal ions.

This chelating ability can be harnessed by immobilizing the compound onto an electrode surface, creating a chemically modified electrode (CME). Such a sensor could be used for the determination of heavy metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺). In this application, the analyte (metal ion) would be preconcentrated on the electrode surface via complexation with the immobilized this compound. Subsequently, a voltammetric technique like square wave voltammetry (SWV) or differential pulse voltammetry (DPV) would be used to strip the metal from the surface, generating a current signal proportional to its concentration. researchgate.net

The sensitivity and selectivity of such a sensor would depend on the stability of the formed metal-ligand complex and the electrochemical properties of the target metal. mdpi.com This approach allows for trace-level detection of analytes that would otherwise be difficult to measure directly.

Table 2: Potential Voltammetric Application for Metal Ion Sensing Illustrative data for a chemically modified electrode using this compound for the detection of a target analyte like Cu²⁺.

ParameterValueMethod
Working Electrode Glassy Carbon Electrode modified with this compound-
Technique Square Wave Anodic Stripping Voltammetry (SWASV)-
Target Analyte Copper (II)-
Peak Potential +0.15 V (vs. Ag/AgCl)-
Linear Range 1–100 µg/L-
Detection Limit 0.5 µg/L-

Conductometric Analysis (e.g., micelle formation studies)

The molecular structure of this compound, featuring a hydrophobic octyl tail and a hydrophilic ethylenediamine (B42938) headgroup, gives it amphiphilic properties characteristic of a cationic surfactant. In aqueous solutions, these molecules can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).

Conductometry is a straightforward and effective technique for determining the CMC of ionic surfactants. nih.govumcs.pl The method involves measuring the specific conductivity of the solution as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more monomeric surfactant ions are added. At the CMC, the monomers begin to aggregate into micelles. These larger, slower-moving aggregates are less efficient charge carriers than the individual monomers, leading to a distinct change—a decrease—in the slope of the conductivity versus concentration plot. The point where the two linear portions of the plot intersect is identified as the CMC.

Table 3: Representative Critical Micelle Concentration (CMC) Data for Amine-Based Surfactants While specific data for this compound is not available, this table provides typical CMC values for structurally related surfactants determined by conductometry.

SurfactantStructureCMC (mM)Temperature (°C)
Dodecyltrimethylammonium BromideC₁₂H₂₅N(CH₃)₃Br15.625
Tetradecyltrimethylammonium BromideC₁₄H₂₉N(CH₃)₃Br3.925
Cetyltrimethylammonium BromideC₁₆H₃₃N(CH₃)₃Br0.9825

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, TGA would reveal the temperature at which it begins to decompose.

Studies on analogous long-chain N-substituted aminoethyl amides, such as N-(2-aminoethyl)-oleamide, provide insight into the expected thermal behavior. The TGA of N-(2-aminoethyl)-oleamide shows that the compound is thermally stable up to high temperatures, with a sharp, single-stage decomposition occurring above 300°C. orientjchem.org This high decomposition temperature is indicative of strong covalent bonding within the molecule. It is anticipated that this compound would exhibit similar high thermal stability, with the onset of decomposition also occurring at a significantly elevated temperature.

Table 4: TGA Data for the Structurally Similar Compound N-(2-aminoethyl)-oleamide This data is used as a proxy to estimate the thermal stability of this compound.

ParameterValueAtmosphereHeating Rate
Onset of Decomposition (Tonset) > 300 °CNitrogen10 °C/min
Decomposition Profile Single-stageNitrogen10 °C/min
Residue at 600 °C < 5%Nitrogen10 °C/min

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the characterization of thermal transitions such as melting, crystallization, and glass transitions.

For a compound like this compound, DSC analysis would identify its melting point (Tₘ) and the associated enthalpy of fusion (ΔHₘ). Research on related compounds like N-(2-aminoethyl)-oleamide reveals the formation of endothermic patterns that provide information about smectic or mesophasic changes in the material's structure upon heating. orientjchem.org Similarly, DSC studies on copolyamides incorporating related diamine structures show distinct melting behaviors that can be analyzed to determine parameters like the equilibrium melting point. mdpi.com This suggests that this compound may also exhibit complex phase behavior that can be elucidated using DSC.

Table 5: Representative DSC Data for a Long-Chain Aliphatic Diamine Derivative This table presents hypothetical data illustrating the types of thermal transitions that could be observed for this compound.

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg) -20-
Crystallization (Tc) 55-90
Melting (Tm) 85120

Theoretical and Computational Investigations of N 2 Aminoethyl N Octylethylenediamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-Aminoethyl)-N-octylethylenediamine, these theoretical methods provide insights into its electronic structure, stability, and reactivity, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) for Molecular and Complex Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

The nitrogen atoms, with their lone pairs of electrons, are the primary sites of basicity and nucleophilicity. DFT calculations would typically reveal that the highest occupied molecular orbital (HOMO) is localized on these nitrogen atoms, indicating that they are the most probable sites for electrophilic attack or protonation. The energy of the HOMO is a critical parameter, as a higher HOMO energy generally corresponds to greater reactivity and stronger basicity.

DFT can also be used to calculate various molecular descriptors that provide further insight into the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity (ω): A measure of the ability of a species to accept electrons.

These parameters, derived from the energies of the HOMO and LUMO, can be used to predict the molecule's behavior in various chemical reactions. For instance, a lower hardness value would suggest a softer, more polarizable molecule.

A hypothetical table of DFT-calculated electronic properties for this compound, based on trends observed for similar aliphatic amines, is presented below.

PropertyPredicted Value (Arbitrary Units)Significance
HOMO EnergyHighIndicates high reactivity, particularly at the nitrogen centers.
LUMO EnergyLowSuggests the molecule can act as a Lewis base.
Ionization PotentialModerateReflects the ease of removing an electron from the nitrogen lone pairs.
Electron AffinityLowIndicates a low tendency to accept an electron.
Chemical HardnessLow to ModerateSuggests a relatively soft molecule, prone to deformation of its electron cloud.
Electrophilicity IndexLowConsistent with a nucleophilic character.

Conformational Analysis via Computational Methods

Computational methods are essential for exploring the complex potential energy surface of such a flexible molecule. A systematic conformational search would typically involve rotating the single bonds and calculating the energy of each resulting structure.

Based on studies of ethylenediamine (B42938) and its N-alkyl derivatives, the most stable conformation of the ethylenediamine backbone is the gauche form, with a N-C-C-N dihedral angle of approximately 60°. This conformation is stabilized by the formation of an intramolecular hydrogen bond between the amine groups. The trans conformation, where the N-C-C-N dihedral angle is 180°, is generally the next most stable. researchgate.net

A computational study would likely identify several low-energy conformers, with the global minimum being a structure that optimally balances intramolecular hydrogen bonding within the ethylenediamine moiety and minimizes steric clashes involving the alkyl substituents. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Below is a hypothetical table summarizing the key dihedral angles and relative energies for a few representative conformers of this compound.

ConformerN-C-C-N Dihedral Angle (°)C-N-C-C (Octyl) Dihedral Angle (°)Relative Energy (kcal/mol)
1~60 (gauche)~180 (trans)0.0 (Global Minimum)
2~180 (trans)~180 (trans)1.5
3~60 (gauche)~60 (gauche)3.2

Molecular Dynamics Simulations for Dynamic Behavior

Solvent Effects and Intermolecular Interactions

The behavior of this compound is highly dependent on its environment, particularly the solvent. MD simulations are well-suited to investigate these solvent effects.

In a polar, protic solvent like water, the primary amino and secondary amine groups of the molecule will form hydrogen bonds with solvent molecules. The octyl chain, being hydrophobic, will tend to avoid contact with water. This can lead to the molecule adopting conformations that shield the hydrophobic tail from the solvent while exposing the hydrophilic amine groups.

In a non-polar solvent, the intermolecular interactions will be dominated by weaker van der Waals forces. In such an environment, the molecule may adopt a more extended conformation.

MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. The simulations can also provide information on the strength and lifetime of hydrogen bonds.

A theoretical study on the interaction of trialkylamines with surfaces found that the binding is primarily driven by electrostatic and dispersion interactions. researchgate.net This suggests that in condensed phases, both the polar amine groups and the non-polar alkyl chain of this compound will play significant roles in its intermolecular interactions.

The following table summarizes the expected dominant intermolecular interactions in different solvent environments.

Solvent TypeDominant Solute-Solvent InteractionsExpected Conformational Effects
Polar ProticHydrogen bonding at amine groups; Hydrophobic effect on octyl chain.Compact conformation with exposed amine groups and shielded octyl chain.
Polar AproticDipole-dipole interactions.Intermediate between polar protic and non-polar.
Non-polarVan der Waals (dispersion) forces.More extended conformations are likely.

Self-Assembly Simulations

The amphiphilic nature of this compound, with its hydrophilic ethylenediamine head and hydrophobic octyl tail, suggests that it may self-assemble in solution to form aggregates such as micelles or bilayers. MD simulations are a powerful tool for studying the process of self-assembly.

Starting from a random distribution of molecules in a solvent box, an MD simulation can show how the molecules spontaneously organize to minimize unfavorable interactions. For this compound in water, one would expect the octyl chains to aggregate together to form a hydrophobic core, while the polar amine groups remain in contact with the water.

The final structure of the self-assembled aggregates will depend on factors such as the concentration of the molecule, the temperature, and the ionic strength of the solution. At low concentrations, spherical micelles are likely to form. As the concentration increases, these may grow into cylindrical micelles or even form lamellar bilayer structures.

MD simulations can provide detailed information about the structure and dynamics of these aggregates, including:

Packing of the molecules: The arrangement of the octyl chains in the hydrophobic core and the head groups at the surface.

Solvent penetration: The extent to which water molecules penetrate into the hydrophobic core.

Dynamics of the aggregate: The movement of individual molecules within the aggregate and the exchange of molecules between aggregates.

While direct simulations of this compound are not available, studies on the self-assembly of other amphiphilic molecules provide a good model for what to expect.

In Silico Modeling for Structure-Property Relationships

In silico modeling, particularly the development of Quantitative Structure-Property Relationships (QSPR), aims to predict the properties of molecules based on their chemical structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict a variety of properties, such as its boiling point, viscosity, and solubility in different solvents. The molecular descriptors used in these models can be derived from the molecule's 2D or 3D structure and can be constitutional, topological, geometrical, or electronic in nature.

Given the lack of extensive experimental data for this specific compound, a QSPR study would likely involve a dataset of related aliphatic amines. Studies on the QSAR (Quantitative Structure-Activity Relationship) of aliphatic amines have shown that properties like toxicity can be well-correlated with descriptors such as the octanol-water partition coefficient (log KOW), which is a measure of hydrophobicity. nih.govajol.info

For this compound, the long octyl chain would be the dominant contributor to its log KOW value, making it a key descriptor in any QSPR model for properties that are influenced by hydrophobicity. Other important descriptors would likely include those related to the amine groups, such as their polar surface area or hydrogen bonding capacity.

A hypothetical QSPR model for a property like water solubility might take the following form:

log(Solubility) = c0 + c1(log KOW) + c2(Polar Surface Area) + c3*(Number of Hydrogen Bond Donors)

Where c0, c1, c2, and c3 are coefficients determined by fitting the model to experimental data for a series of related amines. The negative sign for the c1 coefficient would reflect the fact that increasing hydrophobicity (larger log KOW) generally leads to lower water solubility.

The table below lists some key molecular descriptors for this compound that would be relevant for in silico modeling.

DescriptorValue (Calculated/Estimated)Relevance to Structure-Property Relationships
Molecular Weight215.38 g/mol A fundamental descriptor related to size and bulk properties.
log KOWHighIndicates high lipophilicity, influencing solubility and biological interactions.
Polar Surface AreaHighRelated to the potential for polar interactions and hydrogen bonding.
Number of H-Bond Donors3Quantifies the capacity to donate hydrogen bonds.
Number of H-Bond Acceptors3Quantifies the capacity to accept hydrogen bonds.
Molar RefractivityModerateRelated to the molecule's polarizability.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for structural elucidation and characterization. researchgate.net Methods like DFT can calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman) with a high degree of accuracy relative to experimental data. researchgate.netresearchgate.net

The standard computational protocol involves first finding the lowest energy conformation of the molecule through geometry optimization. researchgate.net Subsequently, spectroscopic parameters are calculated at this optimized geometry. For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the isotropic shielding constants, which are then converted to chemical shifts. nih.gov For vibrational spectra, the harmonic frequencies are calculated, which correspond to the fundamental vibrational modes of the molecule. nih.gov While these calculations can be performed in the gas phase, simulating a solvent environment using models like the Polarizable Continuum Model (PCM) often yields results that are in better agreement with experimental solution-state spectra. acs.orgacs.org

For a molecule like this compound, DFT calculations using common functionals such as B3LYP with a basis set like 6-311++G(d,p) would provide reliable predictions. researchgate.net

Predicted NMR Parameters

The ¹H and ¹³C NMR chemical shifts for this compound can be predicted by calculating the magnetic shielding tensor for each nucleus. The table below presents the anticipated chemical shift ranges for the distinct atomic environments within the molecule, based on typical values for similar functional groups derived from computational studies. nih.govchemrxiv.org

Table 1: Predicted NMR Chemical Shifts for this compound
Atom TypeAtom Position (Illustrative Numbering)Predicted Chemical Shift (ppm)
¹³C NMRC1 (Octyl CH₃)~14
C2-C7 (Octyl CH₂)~22-32
C8 (Octyl N-CH₂)~50-55
C9 (Ethylenediamine backbone)~50-55
C10 (Ethylenediamine backbone)~40-45
Numbering starts from the terminal methyl of the octyl group.
Chemical shifts are referenced to TMS.
¹H NMRH on C1 (Octyl CH₃)~0.9
H on C2-C7 (Octyl CH₂)~1.2-1.5
H on C8, C9, C10 (N-CH₂)~2.5-2.8
H on NH (Secondary Amine)Variable, ~1-3 (broad)
H on NH₂ (Primary Amine)Variable, ~1-3 (broad)

Predicted Vibrational Frequencies

Theoretical calculations can also predict the infrared (IR) absorption frequencies corresponding to the molecule's fundamental vibrational modes. researchgate.net These predictions are instrumental in assigning experimental IR spectra. The table below outlines the expected vibrational frequencies for the key functional groups in this compound.

Table 2: Predicted IR Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Primary & Secondary Amines)3300-3500
C-H Stretch (Alkyl Chain)2850-2960
N-H Bend (Scissoring, Primary Amine)1590-1650
CH₂ Bend (Scissoring)1450-1470
C-N Stretch1000-1250

Rational Design of Derivatives

The rational design of new molecules is a cornerstone of modern chemistry, enabling the creation of compounds with tailored properties for specific applications. mdpi.com Computational chemistry serves as a predictive engine in this process, allowing for the in-silico evaluation of hypothetical derivatives before their physical synthesis, thereby saving significant time and resources. nih.gov

The structure of this compound presents several key regions that can be modified to tune its physicochemical properties:

The N-octyl Chain: The length and branching of this alkyl group are primary determinants of the molecule's lipophilicity and steric profile.

The Ethylenediamine Backbone: This central linker dictates the spatial relationship between the nitrogen atoms and influences the molecule's conformational flexibility.

The Amine Functional Groups: The primary and secondary amines are key sites for hydrogen bonding, acid-base chemistry, and coordination with metal ions.

Computational studies can predict how modifications at these sites would alter molecular properties. For example, a theoretical molecular modeling study on N-alkyl-diamine ligands demonstrated a clear structure-activity relationship between cytotoxicity and the carbon chain length of the alkyl group. nih.gov Similar computational approaches could be used to design derivatives of this compound.

Strategies for Derivative Design

The following table outlines potential design strategies for derivatives and the properties that could be investigated computationally.

Table 3: Computational Design Strategies for Derivatives
Modification StrategyExample DerivativeTarget Property for Computational Investigation
Varying Alkyl Chain LengthN-(2-Aminoethyl)-N-dodecyl ethylenediamineLipophilicity, aqueous solubility, steric hindrance, and self-assembly behavior.
Introducing UnsaturationN-(2-Aminoethyl)-N-octenyl ethylenediamineElectronic properties, reactivity, and conformational rigidity.
Backbone SubstitutionN-(2-Aminoethyl)-N-octyl-(1-methyl) ethylenediamineConformational preferences, chelation geometry, and basicity (pKa).
Terminal Group ModificationN-octyl-N'-(2-hydroxyethyl )ethylenediamineHydrogen bonding capability, polarity, and coordination chemistry.

By calculating properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and dipole moments for a library of virtual derivatives, researchers can identify candidates with an optimal balance of desired characteristics for a given application, such as improved solubility, enhanced binding affinity to a target, or altered electronic properties. researchgate.net This rational, computation-driven approach accelerates the discovery of novel and functional chemical entities. mdpi.com

Future Perspectives and Interdisciplinary Research Opportunities for N 2 Aminoethyl N Octylethylenediamine

Development of Novel Synthetic Pathways for Green Chemistry Initiatives

The future synthesis of N-(2-Aminoethyl)-N-octylethylenediamine will likely be guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. Current synthetic routes for similar unsymmetrical polyamines often involve multi-step procedures with protective groups, leading to significant waste generation. nih.govmdpi.com Future research could focus on the development of novel, atom-economical synthetic pathways.

One promising avenue is the exploration of catalytic C-N bond formation reactions that avoid the use of stoichiometric and hazardous reagents. For instance, direct amination reactions using catalysts based on earth-abundant metals or even metal-free systems could offer a more sustainable alternative. Additionally, the use of biocatalysis, employing enzymes to selectively construct the desired C-N bonds, represents a highly attractive green approach.

Table 1: Comparative Overview of Potential Green Synthetic Pathways for this compound

Synthetic PathwayPotential AdvantagesPotential Challenges
Catalytic Direct Amination High atom economy, reduced waste, potential for recyclable catalysts.Catalyst development for high selectivity, optimization of reaction conditions.
Biocatalytic Synthesis High selectivity, mild reaction conditions, use of renewable resources.Enzyme discovery and engineering, substrate scope limitations.
One-Pot Synthesis Reduced work-up steps, lower solvent consumption, improved time efficiency.Compatibility of reagents and catalysts, control over side reactions.
Continuous Flow Chemistry Enhanced safety, precise control over reaction parameters, ease of scalability.Initial setup costs, potential for clogging with solid byproducts.

This table presents a hypothetical comparison of potential future synthetic methods.

Exploration of Advanced Functional Materials with Tunable Properties

The amphiphilic nature of this compound makes it an excellent candidate for the development of advanced functional materials with tunable properties. The presence of both a hydrophobic alkyl chain and a hydrophilic polyamine segment allows for self-assembly into various supramolecular structures such as micelles, vesicles, and liquid crystals. rsc.orgrsc.org

Future research could focus on controlling the self-assembly behavior by modifying the molecular structure, for example, by introducing different alkyl chain lengths or by functionalizing the amine groups. This could lead to the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light.

Furthermore, the amine groups can serve as reactive sites for polymerization or for grafting onto other polymer backbones, leading to the creation of novel functional polymers. These polymers could find applications as surfactants, dispersants, or coatings with tailored properties. The potential for creating long-chain aliphatic polymers from monomers like this compound could bridge the gap between traditional polycondensates and polyolefins, offering a unique combination of properties. limnolfwbiol.com

Integration into Multicomponent and Hybrid Systems

The future of materials science lies in the development of multicomponent and hybrid systems that combine the functionalities of different materials. This compound, with its reactive amine groups and amphiphilic character, is an ideal building block for creating such complex architectures.

One area of exploration is the formation of hybrid organic-inorganic materials. The amine groups can act as anchoring points for inorganic nanoparticles, such as silica, titania, or gold, leading to the formation of stable, well-dispersed nanocomposites. researchgate.netnih.gov These hybrid materials could exhibit enhanced mechanical, optical, or catalytic properties. For instance, polyamine-guided synthesis has been shown to control the morphology of silica particles. nih.gov

Another exciting prospect is the integration of this compound with carbon-based nanomaterials like graphene or carbon nanotubes. The polyamine can be non-covalently or covalently attached to the surface of these materials, improving their dispersibility and introducing new functionalities. Such hybrid systems could be explored for applications in electronics, sensors, and energy storage.

Computational Predictions Guiding Experimental Design

Computational modeling and simulation will play a crucial role in accelerating the discovery and development of new applications for this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the molecule's structure, properties, and interactions with other molecules. nih.govresearchgate.netnih.gov

DFT calculations can be employed to predict the molecule's electronic properties, reactivity, and spectroscopic signatures, which can aid in the design of new synthetic routes and the characterization of novel materials. For example, understanding the protonation states of the different amine groups at various pH values is crucial for applications in drug delivery and catalysis.

Molecular dynamics simulations can be used to study the self-assembly behavior of this compound in different solvents and its interaction with biological membranes or material surfaces. These simulations can guide the design of amphiphilic molecules with desired aggregation properties and help in understanding the mechanisms of action in various applications. A summary of how computational methods can guide research is provided in Table 2.

Table 2: Role of Computational Predictions in Guiding Research on this compound

Computational MethodPredicted PropertiesImpact on Experimental Design
Density Functional Theory (DFT) Electronic structure, reactivity, pKa values, spectroscopic properties.Guiding the design of synthetic pathways, aiding in the interpretation of experimental data.
Molecular Dynamics (MD) Self-assembly behavior, conformational analysis, interaction with surfaces and biomolecules.Designing molecules with specific aggregation properties, predicting the performance of materials.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-substrate interactions, reaction mechanisms in complex environments.Designing biocatalytic processes, understanding the mechanism of action in biological systems.

This table illustrates the potential application of computational methods for this specific compound.

Role in Emerging Technologies and Sustainable Solutions

The unique properties of this compound position it as a key player in several emerging technologies and sustainable solutions. Its ability to interact with various molecules and surfaces opens up a wide range of potential applications.

One significant area is in CO2 capture technologies. Polyamines are known to react with carbon dioxide, and developing novel solvents or solid sorbents based on this compound could lead to more efficient and cost-effective carbon capture processes. nih.govbohrium.commdpi.comnih.gov The amphiphilic nature of the molecule could also be exploited to create novel micro-interfacial systems for enhanced CO2 absorption. nih.gov

Another promising application is in the field of corrosion inhibition. Polyamines can form protective films on metal surfaces, preventing corrosion. corrosionpedia.comgoogle.combvwater.co.ukbvwater.co.ukgoogle.com The long alkyl chain of this compound could enhance the hydrophobicity and stability of this protective layer, making it a potentially effective corrosion inhibitor for various industrial applications.

In the biomedical field, the polyamine structure suggests potential applications in drug and gene delivery. Polyamines can interact with nucleic acids and facilitate their entry into cells. mdpi.commdpi.comnih.govnih.gov The amphiphilic nature of this compound could be leveraged to form self-assembled nanocarriers for the targeted delivery of therapeutic agents. nih.gov

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